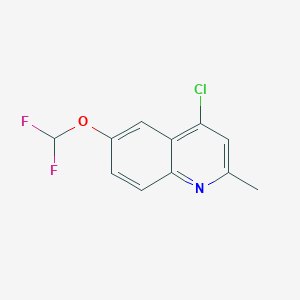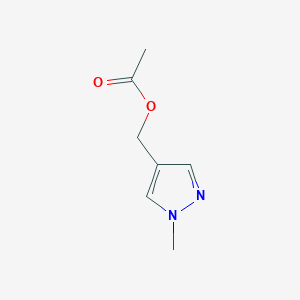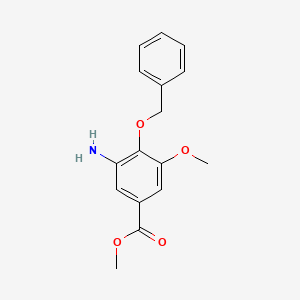
4-Chloro-6-(difluoromethoxy)-2-methylquinoline
Overview
Description
4-Chloro-6-(difluoromethoxy)-2-methylquinoline (4-C6D2MQ) is an organic compound belonging to the quinoline class of heterocyclic compounds. It is a colorless, volatile liquid with a pungent odor and has been studied for its potential medicinal and industrial applications. 4-C6D2MQ is a versatile compound, with a wide range of uses in the medical and industrial fields.
Scientific Research Applications
Antimalarial and Antimicrobial Properties
4-Chloro-6-(difluoromethoxy)-2-methylquinoline and its derivatives, like Chloroquine (CQ), have been primarily recognized for their antimalarial properties. Recent studies have explored the repurposing of these compounds for various infectious and non-infectious diseases due to their interesting biochemical properties. Repurposing efforts have highlighted the potential therapeutic application in managing diseases beyond malaria, including certain cancers. However, there's an emphasis on exploring the effects of enantiomers of these compounds and investigating other structural analogs for enhanced benefits in disease management (Njaria, Okombo, Njuguna, & Chibale, 2015).
Soil and Environmental Interactions
The interaction of similar phenoxy herbicides with soil components, including organic matter and minerals, has been studied to understand their distribution and environmental impact. For instance, the sorption of 2,4-D, a phenoxy herbicide, and its behavior in various soils have been thoroughly examined, providing insights into the environmental behavior of similar compounds (Werner, Garratt, & Pigott, 2012).
Antioxidant Activity Analysis
Methods used in determining antioxidant activity have been reviewed, highlighting the relevance of these assays in various fields, including food engineering, medicine, and pharmacy. These methods are crucial in analyzing the antioxidant potential of various compounds, including 4-Chloro-6-(difluoromethoxy)-2-methylquinoline (Munteanu & Apetrei, 2021).
Autoimmune Disorder Management
Compounds like Chloroquine and its derivatives have been identified for their immunosuppressive activity, which has led to their use in managing autoimmune disorders. Their ability to reduce T-cell and B-cell hyperactivity, as well as pro-inflammatory cytokine gene expression, makes them valuable in the treatment of systemic lupus erythematosus, rheumatoid arthritis, and other autoimmune conditions. However, the balance between their efficacy and potential adverse effects is a critical aspect of their therapeutic application (Taherian, Rao, Malemud, & Askari, 2013).
Herbicide and Carcinogenicity Research
The environmental and health impact of chlorophenoxy compounds like 2,4-D has been systematically reviewed, especially in relation to carcinogenic outcomes and potential mechanisms. This review covers epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies, offering a comprehensive understanding of the health implications of these compounds and their interaction with genetic polymorphisms (Stackelberg, 2013).
properties
IUPAC Name |
4-chloro-6-(difluoromethoxy)-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2NO/c1-6-4-9(12)8-5-7(16-11(13)14)2-3-10(8)15-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIWCHICBNKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethoxy)-2-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)


![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)
![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)
